molecular formula C9H6N2O B13963608 6H-Pyrrolo[3,4-G]benzoxazole CAS No. 42540-46-5

6H-Pyrrolo[3,4-G]benzoxazole

Cat. No.: B13963608
CAS No.: 42540-46-5
M. Wt: 158.16 g/mol
InChI Key: JJMJWUFQOHTCIY-UHFFFAOYSA-N
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Description

6H-Pyrrolo[3,4-G]benzoxazole is a heterocyclic compound with the molecular formula C9H6N2O. It is a bicyclic structure that combines a pyrrole ring and a benzoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrrolo[3,4-G]benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrrolo[3,4-G]benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

6H-Pyrrolo[3,4-G]benzoxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler structure with similar biological activities.

    Pyrrolo[2,3-b]benzoxazole: Another heterocyclic compound with a different arrangement of the pyrrole and benzoxazole rings.

    Pyrrolo[1,2-a]benzoxazole: A compound with a different fusion pattern of the rings.

Uniqueness

6H-Pyrrolo[3,4-G]benzoxazole is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

42540-46-5

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

6H-pyrrolo[3,4-g][1,3]benzoxazole

InChI

InChI=1S/C9H6N2O/c1-2-8-9(12-5-11-8)7-4-10-3-6(1)7/h1-2,4-5H,3H2

InChI Key

JJMJWUFQOHTCIY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=N1)C3=C(C=C2)N=CO3

Origin of Product

United States

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